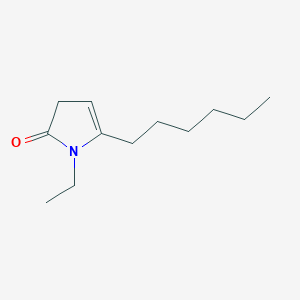
1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactams containing a nitrogen atom, which are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . This method allows for the efficient assembly of the pyrrolone ring system from readily available precursors. Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization .
Industrial Production Methods
For industrial-scale production, a scalable synthetic route is essential. One such method involves the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection . This process is advantageous due to its scalability and reduced number of reaction steps, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the conjugated system within the pyrrolone ring.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one has been extensively studied for its applications in chemistry, biology, medicine, and industry. Some of its notable applications include:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1,5-Dihydro-2H-pyrrol-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
3-Pyrroline-2-ones: These derivatives also belong to the pyrrolone family and are known for their bioactive properties.
Pyrrolidinones: These compounds, which include 2-pyrrolidinone derivatives, are structurally related and have diverse applications in medicinal chemistry.
Propiedades
Número CAS |
80444-70-8 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
1-ethyl-5-hexyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C12H21NO/c1-3-5-6-7-8-11-9-10-12(14)13(11)4-2/h9H,3-8,10H2,1-2H3 |
Clave InChI |
IPFAGZLASWMSKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CCC(=O)N1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



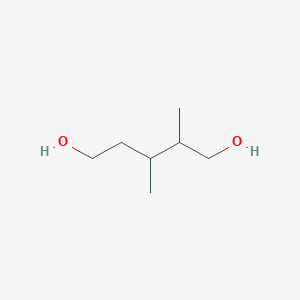
![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/structure/B14420056.png)
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
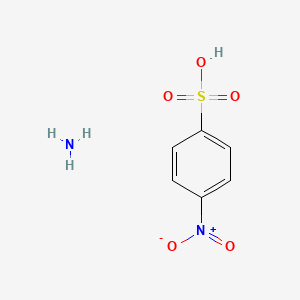
![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/structure/B14420082.png)
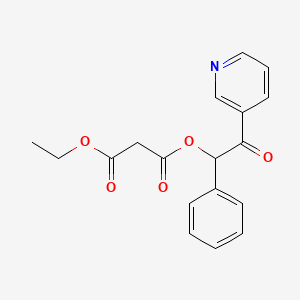
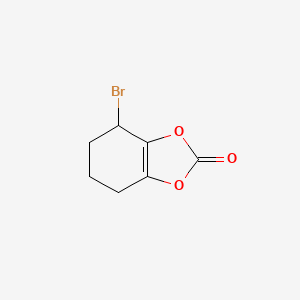
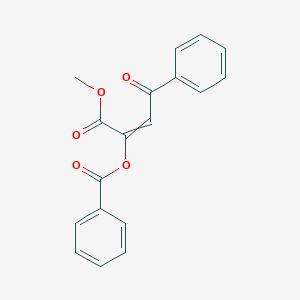

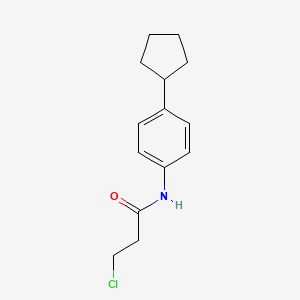
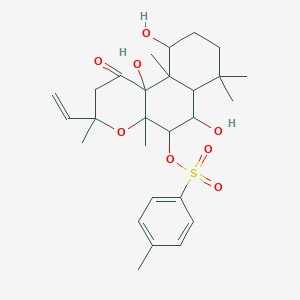
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
